molecular formula C18H14FN3O4S2 B2734827 2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide CAS No. 898466-48-3

2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

Cat. No. B2734827
M. Wt: 419.45
InChI Key: VGGONRUHHXGEQY-UHFFFAOYSA-N
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Description

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The synthetic protocol of thiadiazole-triazole analogs hybridized with thiophene is based on heterocyclization key compound 5-(2-chloroacetamido)-2-phenyl-N-(1,3,4-thiadiazol-2-yl)-2H-1,2,3-triazole-4-carboxamide .


Molecular Structure Analysis

The chemical structures of thiophene derivatives were confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The HOMO–LUMO energies and Fukui’s indices were established by applying the DFT/B3LYP molecular modeling methodology .


Chemical Reactions Analysis

Thiophene derivatives have been synthesized by various methods including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The action of 1,4-zwitterionic pyridinium thiolates on precursors of Kobayashi’s arynes is accompanied by [3+2] heterocyclization with the formation of 1-benzothiophene-3-carboxylic acid esters .


Physical And Chemical Properties Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position. It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml, and Melting Point is -38 °C .

Scientific Research Applications

Enzyme Inhibition Applications

Aromatic sulfonamides, closely related to the chemical structure of interest, have been studied for their ability to inhibit carbonic anhydrase isoenzymes. Compounds such as 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and related derivatives exhibit nanomolar inhibitory concentrations against several isoenzymes, indicating potential applications in treating conditions associated with these enzymes, including glaucoma, epilepsy, and certain types of tumors (C. Supuran, A. Maresca, F. Gregáň, M. Remko, 2013).

Anticonvulsant and Cerebrovascular Activities

Sulfonamide derivatives, particularly those incorporating thiophene groups, have demonstrated significant anticonvulsant activities. For instance, compounds such as 5-[(4-fluorophenyl)sulfonyl]thiophene-2-sulfonamide have shown potential in selectively increasing cerebral blood flow without causing significant diuresis, suggesting their use in treating cerebrovascular diseases and conditions requiring anticonvulsant interventions (I. T. Barnish, P. Cross, R. Dickinson, M. Parry, M. Randall, 1981).

Fluorescence Detection

The development of fluorescent probes for the detection of thiophenols over aliphatic thiols highlights another application area. A reaction-based fluorescent probe designed for this purpose demonstrated high selectivity and sensitivity, with successful application in determining thiophenols in water samples. This research indicates the potential of using such compounds in environmental and biological sensing technologies (Z. Wang, Deman Han, Wenping Jia, Qizhong Zhou, W. Deng, 2012).

Polymer Synthesis

In the field of polymer science, derivatives of thiophene carboxamides have been explored for their applications in creating novel polymers. The solvent-free synthesis of certain thiophene carboxamide derivatives has led to the development of materials with potential applications in electronic and optical devices due to their unique spectral properties and high purity (G. Thirunarayanan, K. Sekar, 2013).

Future Directions

While the specific future directions for “2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide” are not mentioned in the search results, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

2-[[3-[(4-fluorophenyl)sulfonylamino]benzoyl]amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN3O4S2/c19-12-4-6-14(7-5-12)28(25,26)22-13-3-1-2-11(10-13)17(24)21-18-15(16(20)23)8-9-27-18/h1-10,22H,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGONRUHHXGEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=C(C=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-Fluorophenylsulfonamido)benzamido)thiophene-3-carboxamide

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